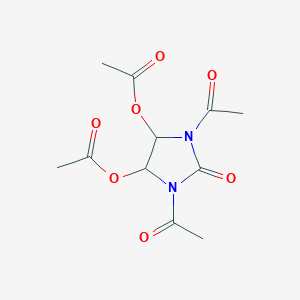![molecular formula C28H31ClN2O5 B11623735 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623735.png)
4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, with the chemical formula C29H34N2O6 , is a complex molecule that combines various functional groups. It features an intriguing arrangement of aromatic rings, hydroxyl groups, and heterocyclic moieties. Let’s explore its synthesis, properties, and applications.
Métodos De Preparación
Synthetic Routes:
- Allyloxylation and Benzoylation : The compound is synthesized by allyloxylation of a methylbenzene derivative, followed by benzoylation. The allyloxy group is introduced using allyl alcohol, and the benzoyl group is added via Friedel-Crafts acylation.
- Hydroxylation : The hydroxyl group is incorporated through a selective hydroxylation reaction.
- Morpholine Propylation : Propylation with morpholine provides the desired side chain.
- Pyrrole Formation : The final step involves cyclization to form the pyrrole ring.
Industrial Production:
Industrial-scale production typically involves multistep processes, carefully optimized for yield and purity.
Análisis De Reacciones Químicas
Reactions:
- Oxidation : The compound can undergo oxidation reactions, converting the hydroxyl group to a ketone or aldehyde.
- Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution : The chlorophenyl group can be substituted with other functional groups.
- Base-Catalyzed Hydrolysis : The morpholine moiety can be hydrolyzed under basic conditions.
Common Reagents and Conditions:
- Allyloxylation : Allyl alcohol, Lewis acid catalyst (e.g., AlCl3).
- Benzoylation : Benzoyl chloride, Lewis acid catalyst.
- Hydroxylation : Hydrogen peroxide (H2O2), catalytic base.
- Morpholine Propylation : Propyl bromide, morpholine, base.
- Pyrrole Formation : Acidic conditions (e.g., HCl).
Major Products:
The major product is the target compound itself, with the specified substitution pattern.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
- Medicine : Investigated as a potential drug candidate due to its unique structure and potential biological activity.
- Chemical Biology : Used as a probe to study cellular processes.
- Materials Science : Explored for its optical and electronic properties.
Mecanismo De Acción
The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While there are related molecules, this compound stands out due to its intricate structure and diverse functional groups.
Similar Compounds:Propiedades
Fórmula molecular |
C28H31ClN2O5 |
|---|---|
Peso molecular |
511.0 g/mol |
Nombre IUPAC |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H31ClN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+ |
Clave InChI |
IOXPJKJBSBUNOH-SHHOIMCASA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)OCC=C |
SMILES canónico |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623656.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B11623668.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623672.png)
![Ethyl 5-acetyl-2-[(1-{[(4-chlorophenyl)carbonyl]amino}-2-oxo-2-phenylethyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11623682.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11623688.png)
![N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11623693.png)

![2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide](/img/structure/B11623702.png)
![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B11623704.png)
![Ethyl (2Z)-2-{[5-(3-chlorophenyl)furan-2-YL]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-YL)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11623713.png)
![N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium](/img/structure/B11623715.png)
![(4E)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11623724.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1,3-benzothiazol-6-amine](/img/structure/B11623727.png)
![2-(4-chlorophenyl)-3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11623733.png)
